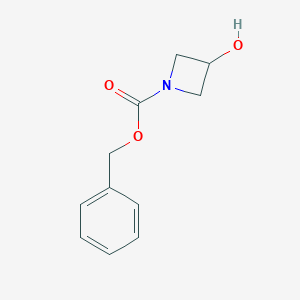

1-Cbz-3-Hydroxyazetidine

Description

The exact mass of the compound Benzyl 3-hydroxyazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWSNDGCJMGHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435306 | |

| Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128117-22-6 | |

| Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cbz-3-Hydroxyazetidine chemical properties and structure

An In-depth Technical Guide to 1-Cbz-3-Hydroxyazetidine: Chemical Properties and Structure

Introduction

This compound, also known as Benzyl 3-hydroxyazetidine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its rigid four-membered azetidine ring, combined with a hydroxyl functional group and a stable carboxybenzyl (Cbz) protecting group, makes it a versatile intermediate for synthesizing a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][3] The unique structural features of this compound allow for specific interactions with biological targets, making it a molecule of significant interest in drug discovery.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is characterized by a central azetidine ring, which is a four-membered heterocycle containing one nitrogen atom.[1] A hydroxyl (-OH) group is attached at the 3-position of the ring, and a carboxybenzyl (Cbz) group is attached to the nitrogen atom at the 1-position.[1] The Cbz group acts as a protecting group for the secondary amine, which can be selectively removed during a synthetic sequence.[4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | benzyl 3-hydroxyazetidine-1-carboxylate[5] |

| CAS Number | 128117-22-6[1][3][5][6][7][8] |

| Molecular Formula | C₁₁H₁₃NO₃[1][3][5][6][7][8][9] |

| SMILES | c1ccc(cc1)COC(=O)N1CC(C1)O[1][3][8] |

| InChI | InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2[1][5] |

| InChIKey | XJWSNDGCJMGHSR-UHFFFAOYSA-N[5][7][8] |

| Synonyms | This compound, N-Cbz-3-hydroxyazetidine, Benzyl 3-hydroxyazetidine-1-carboxylate, 3-HYDROXY-AZETIDINE-1-CARBOXYLIC ACID BENZYL ESTER[1][6][7] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical synthesis. It is typically a solid at room temperature and is soluble in organic solvents but insoluble in water.[6][9]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 207.23 g/mol [1][3][5] |

| Appearance | White to pale-yellow solid or powder[1][6][9] |

| Boiling Point | 356.69 °C at 760 mmHg[6][7] |

| Density | 1.317 g/cm³[6][7] |

| Flash Point | 169.52 °C[6][7] |

| Refractive Index | 1.608[6][7] |

| pKa | 14.14 ± 0.20 (Predicted)[7][9] |

| Vapor Pressure | 0 mmHg at 25°C[6][7] |

| XLogP3 | 0.8[5][7] |

| Hydrogen Bond Donor Count | 1[7] |

| Hydrogen Bond Acceptor Count | 3[7][9] |

| Rotatable Bond Count | 3[7][9] |

| Exact Mass | 207.08954328 Da[5][7] |

| Topological Polar Surface Area (TPSA) | 49.8 Ų[5][9] |

| Heavy Atom Count | 15[7][9] |

| Complexity | 220[7][9] |

| Storage Temperature | 2-8°C, sealed in a dry place[7][9] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the debenzylation of a protected precursor followed by the introduction of the Cbz group. A representative protocol is the synthesis from 1-benzylazetidin-3-ol.

General Procedure:

-

Debenzylation: 1-benzylazetidin-3-ol is dissolved in a suitable solvent such as methanol or tetrahydrofuran.[10] A palladium on carbon catalyst (e.g., 5-10% Pd/C) is added to the solution.[10][11] The mixture is then subjected to hydrogenation, typically by stirring under a hydrogen gas atmosphere (e.g., 30-40 psi) at room temperature overnight or until the reaction is complete as monitored by a suitable analytical technique (e.g., HPLC).[10][11]

-

Catalyst Removal: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.[10][11] The filter cake is washed with the reaction solvent to ensure complete recovery of the product.

-

Cbz Protection: The filtrate, containing the crude 3-hydroxyazetidine, is concentrated under reduced pressure. The residue is then re-dissolved in a suitable solvent, and a base (e.g., triethylamine) may be added. Benzyl chloroformate or a similar Cbz-introducing reagent like di-tert-butyl dicarbonate for a Boc group is added dropwise, often at a reduced temperature, and the reaction is stirred for several hours at room temperature.[11]

-

Workup and Purification: After the reaction is complete, an aqueous workup is typically performed. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[11] The resulting crude product is then purified, most commonly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.[11]

Reactivity and Applications

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can be oxidized to a ketone (1-Cbz-3-oxoazetidine), which is another valuable synthetic intermediate.[6] The Cbz group is a stable protecting group for the nitrogen atom but can be removed under specific conditions, such as catalytic hydrogenation, to liberate the secondary amine for further functionalization.[4]

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals.[9] The azetidine scaffold is a key structural motif in various biologically active molecules, and the hydroxyl group provides a handle for introducing further chemical diversity.[1][2]

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][6][8]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5][6]

Visualizations

The following diagram illustrates a simplified logical workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

- 1. CAS 128117-22-6: Benzyl 3-Hydroxyazetidine-1-Carboxylate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 128117-22-6 | FC43530 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl 3-Hydroxyazetidine-1-Carboxylate CAS 128117-22-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Benzyl 3-hydroxyazetidine-1-carboxylate|lookchem [lookchem.com]

- 8. This compound | Azetidines | Ambeed.com [ambeed.com]

- 9. Page loading... [guidechem.com]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of N-Cbz-3-hydroxyazetidine from Epichlorohydrin

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of a robust and scalable synthetic route to N-Cbz-3-hydroxyazetidine, a valuable building block in pharmaceutical chemistry. The synthesis commences with readily available and cost-effective starting materials, epichlorohydrin and benzylamine. The pathway involves a three-step synthesis to obtain the core 3-hydroxyazetidine structure, followed by a final protection step to yield the target compound. This document details the reaction mechanisms, provides step-by-step experimental protocols, and summarizes key quantitative data.

Overall Synthetic Pathway

The synthesis of N-Cbz-3-hydroxyazetidine from epichlorohydrin is a four-step process. It begins with the nucleophilic ring-opening of epichlorohydrin by benzylamine. The resulting intermediate undergoes an intramolecular cyclization to form the N-benzyl-3-hydroxyazetidine ring. Subsequently, the benzyl protecting group is removed via catalytic hydrogenation to yield 3-hydroxyazetidine. The final step involves the protection of the azetidine nitrogen with a benzyloxycarbonyl (Cbz) group to afford the desired product.

Caption: Chemical reaction pathway for the synthesis of N-Cbz-3-hydroxyazetidine.

Experimental Protocols

The following protocols are based on established synthetic methods, providing a clear pathway for laboratory-scale synthesis.[1]

Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol

This initial step involves the nucleophilic attack of benzylamine on the terminal carbon of the epoxide ring of epichlorohydrin. This reaction is highly regioselective due to the lower steric hindrance at the terminal carbon.[2][3]

-

Reagents and Materials:

-

Benzylamine

-

Epichlorohydrin (1.3 equivalents)

-

Water

-

Reaction vessel with cooling capabilities

-

Magnetic stirrer

-

-

Procedure:

-

In a suitable reaction vessel, dissolve benzylamine in 15 times its mass of water.

-

Cool the solution to a temperature between 0-5 °C using an ice bath.

-

While maintaining the temperature at 0-5 °C, slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture with vigorous stirring.

-

Continue the reaction for 12 hours at 0-5 °C.

-

Monitor the reaction completion by Gas Chromatography (GC) to confirm the consumption of starting materials.

-

Upon completion, filter the reaction mixture to collect the solid product.

-

Wash the filter cake twice with water and then once with a cold organic solvent mixture (e.g., ethyl acetate:petroleum ether = 1:20) to remove impurities.

-

Air-dry the solid to obtain the intermediate product, 1-(benzylamino)-3-chloropropan-2-ol.

-

Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine

The synthesized amino alcohol undergoes an intramolecular nucleophilic substitution (cyclization) in the presence of a base to form the four-membered azetidine ring.[1]

-

Reagents and Materials:

-

1-(benzylamino)-3-chloropropan-2-ol (from Step 1)

-

Sodium carbonate (2.5 equivalents)

-

An appropriate organic solvent (e.g., toluene or isopropanol)

-

Reaction vessel with heating and reflux capabilities

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the 1-(benzylamino)-3-chloropropan-2-ol intermediate in an organic solvent in a reaction flask.

-

Add 2.5 equivalents of sodium carbonate to the solution. Sodium carbonate acts as an acid scavenger.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 10 hours.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product, 1-benzyl-3-hydroxyazetidine, can be purified further if necessary (e.g., by column chromatography), though it is often of sufficient purity for the next step.[1][4]

-

Step 3: Synthesis of 3-Hydroxyazetidine Hydrochloride (Debenzylation)

The N-benzyl group is a common protecting group for amines and can be efficiently removed by catalytic hydrogenation.[5] This step yields the free azetidine, which is isolated as its hydrochloride salt for stability.[1]

-

Reagents and Materials:

-

1-Benzyl-3-hydroxyazetidine (from Step 2)

-

Methanol

-

4M Hydrochloric acid (HCl) solution (1 equivalent)

-

Palladium on carbon (Pd/C, 5-10% w/w)

-

Hydrogenation apparatus

-

Filtration setup (e.g., Celite pad)

-

-

Procedure:

-

Dissolve the 1-benzyl-3-hydroxyazetidine in 5 times its volume of methanol.

-

Add 1 equivalent of a 4M HCl solution to the mixture.

-

Carefully add the Pd/C catalyst to the solution.

-

Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) and react for 8 hours.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake twice with a small amount of methanol and combine the filtrates.

-

Evaporate the methanol under reduced pressure. A large amount of white solid should precipitate.

-

Add ethyl acetate to the concentrate, stir for 5 minutes, and filter to collect the white solid, which is 3-hydroxyazetidine hydrochloride.

-

Step 4: Synthesis of N-Cbz-3-hydroxyazetidine

The final step is the protection of the secondary amine of 3-hydroxyazetidine with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate.[6][7] This reaction is typically performed under basic conditions to neutralize the HCl generated.[8]

-

Reagents and Materials:

-

3-Hydroxyazetidine hydrochloride (from Step 3)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., sodium bicarbonate, triethylamine)

-

A suitable solvent system (e.g., tetrahydrofuran/water, dichloromethane)

-

Reaction vessel

-

Magnetic stirrer

-

-

Procedure:

-

Suspend 3-hydroxyazetidine hydrochloride in the chosen solvent system.

-

Cool the mixture in an ice bath.

-

Add the base to neutralize the hydrochloride and to act as an acid scavenger for the protection reaction.

-

Slowly add benzyl chloroformate to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

-

Perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-Cbz-3-hydroxyazetidine.[9]

-

Quantitative Data Summary

The efficiency of this synthetic route is high, with excellent yields and purities reported for each step.[1]

| Step | Intermediate / Product Name | Purity (HPLC/GC) | Yield |

| 1 | 1-(benzylamino)-3-chloropropan-2-ol | > 96% | > 89% |

| 2 | 1-Benzyl-3-hydroxyazetidine | > 95% | > 86% |

| 3 | 3-Hydroxyazetidine Hydrochloride | > 98% | > 90% |

| 4 | N-Cbz-3-hydroxyazetidine | > 98% (Typical) | High (Varies) |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Conclusion

The described synthetic route from epichlorohydrin provides an efficient, scalable, and cost-effective method for producing high-purity N-Cbz-3-hydroxyazetidine.[1][10] The use of inexpensive starting materials like benzylamine, coupled with high-yielding reactions, makes this pathway highly suitable for both academic research and industrial-scale manufacturing in the field of drug development.

References

- 1. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. nbinno.com [nbinno.com]

- 9. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Spectroscopic Profile of 1-Cbz-3-Hydroxyazetidine: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of key building blocks is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 1-Cbz-3-Hydroxyazetidine (Benzyl 3-hydroxyazetidine-1-carboxylate), a valuable heterocyclic intermediate in medicinal chemistry.

This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | C₆H₅- |

| ~5.10 | s | 2H | -CH₂-Ph |

| ~4.50 | m | 1H | -CH(OH)- |

| ~4.20 | m | 2H | -CH₂-N- (ax) |

| ~3.80 | m | 2H | -CH₂-N- (eq) |

| ~2.50 | br s | 1H | -OH |

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Carbamate) |

| ~136.5 | C (ipso, Phenyl) |

| ~128.5 | CH (para, Phenyl) |

| ~128.0 | CH (ortho, Phenyl) |

| ~127.8 | CH (meta, Phenyl) |

| ~67.0 | -CH₂-Ph |

| ~65.0 | -CH(OH)- |

| ~58.0 | -CH₂-N- |

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Typical Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H Stretch |

| 3050-3030 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Aliphatic) |

| 1710-1680 | Strong | C=O Stretch (Carbamate) |

| 1450-1400 | Medium | C=C Stretch (Aromatic) |

| 1250-1200 | Strong | C-N Stretch |

| 1100-1000 | Strong | C-O Stretch |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 208.0923 | [M+H]⁺ |

| 230.0742 | [M+Na]⁺ |

Note: Values correspond to the exact mass of the protonated and sodiated molecules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Temperature: 298 K.

-

Number of Scans: 16-64 (dependent on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal is recorded prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

The solution may be acidified with a trace amount of formic acid to promote protonation.

Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

The instrument is calibrated using a known standard to ensure high mass accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

Commercial Suppliers and Technical Guide for 1-(Benzyloxycarbonyl)-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-(Benzyloxycarbonyl)-3-hydroxyazetidine, a key building block in medicinal chemistry. The guide also details a representative synthetic protocol and explores the compound's relevance in drug discovery, particularly in the context of STAT3 signaling pathways.

Commercial Availability

1-(Benzyloxycarbonyl)-3-hydroxyazetidine, also known as 1-Cbz-3-hydroxyazetidine, is readily available from a variety of commercial suppliers. The table below summarizes the offerings from several vendors, providing a comparative overview of purity, available quantities, and pricing. Please note that prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities | Price (USD) |

| SynQuest Laboratories | --- | 5g, 25g, 100g | $55, $90, $300 |

| Matrix Scientific | >95% | 5g, 25g | $20, $67 |

| Frontier Specialty Chemicals | 98% | 5g, 25g | $105, $350 |

| ChemScene | 99.39% | 25g | $46 |

| TRC | --- | 10mg | $45 |

| Synthonix | 97.0% | 250g | $290 |

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of 1-(Benzyloxycarbonyl)-3-hydroxyazetidine, adapted from established methodologies for the preparation of N-protected 3-hydroxyazetidines.

Reaction Scheme:

3-Hydroxyazetidine + Benzyl Chloroformate → 1-(Benzyloxycarbonyl)-3-hydroxyazetidine

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of 3-Hydroxyazetidine Free Base: Dissolve 3-hydroxyazetidine hydrochloride in water and cool the solution to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~9-10). Extract the aqueous layer three times with dichloromethane. Combine the organic extracts.

-

Protection Reaction: To the combined dichloromethane extracts containing the 3-hydroxyazetidine free base, add an equimolar amount of benzyl chloroformate dropwise at 0 °C with continuous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure 1-(Benzyloxycarbonyl)-3-hydroxyazetidine.

Relevance in Drug Discovery: Targeting the STAT3 Signaling Pathway

Azetidine scaffolds are of significant interest in drug discovery due to their unique structural properties that can impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule.[1] Derivatives of azetidine have been investigated as potent inhibitors of various biological targets, including the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3]

The STAT3 pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[2] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.[2] Small molecule inhibitors that target STAT3 have emerged as a promising therapeutic strategy. Azetidine-containing compounds have been designed to bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor growth and survival.[2][3]

Below is a diagram illustrating the key events in the STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Caption: The STAT3 signaling pathway and its inhibition by azetidine derivatives.

The experimental workflow for the discovery and development of novel azetidine-based therapeutic agents typically follows a structured process.

Caption: A generalized workflow for the discovery of azetidine-based compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Cbz-Protected Azetidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of azetidines protected with a carboxybenzyl (Cbz) group. Azetidines are saturated four-membered heterocyclic amines that have garnered significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as versatile scaffolds in drug design. The Cbz protecting group is frequently employed during the synthesis of complex molecules containing an azetidine moiety to mask the reactivity of the nitrogen atom. Understanding the physicochemical properties of these intermediates is crucial for optimizing reaction conditions, purification strategies, and for predicting their behavior in various chemical and biological environments.

This guide summarizes available quantitative data, details relevant experimental protocols for property determination, and provides a visualization of the role of Cbz-protected azetidines in synthetic workflows.

Physicochemical Properties of Cbz-Protected Azetidines

The following tables summarize the available physicochemical data for a selection of Cbz-protected azetidines. It is important to note that a significant portion of the available data is computational (predicted) rather than experimentally determined, reflecting the common use of these compounds as transient intermediates in multi-step syntheses.

Table 1: Lipophilicity and pKa of Cbz-Protected Azetidines

| Compound Name | Molecular Formula | LogP (XLogP3) | pKa | Data Type |

| (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid | C₁₂H₁₃NO₄ | 1.4[1] | 3.99 (Predicted)[2][3] | Computed/Predicted |

| Benzyl 3-aminoazetidine-1-carboxylate | C₁₁H₁₄N₂O₂ | 0.5[4] | Not Available | Computed |

| Benzyl azetidin-3-ylcarbamate | C₁₁H₁₄N₂O₂ | 0.8[5] | Not Available | Computed |

| Benzyl 3-hydroxyazetidine-1-carboxylate | C₁₁H₁₃NO₃ | Not Available | Not Available | - |

| Benzyl 3-oxoazetidine-1-carboxylate | C₁₁H₁₁NO₃ | Not Available | Not Available | - |

Table 2: Physical Properties of Cbz-Protected Azetidines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Data Type |

| (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid | C₁₂H₁₃NO₄ | 235.24[1] | Not Available | 421.2 (Predicted)[2] | Not Available | Predicted |

| Benzyl 3-aminoazetidine-1-carboxylate | C₁₁H₁₄N₂O₂ | 206.24[4] | Not Available | Not Available | Not Available | - |

| Benzyl azetidin-3-ylcarbamate | C₁₁H₁₄N₂O₂ | 206.24[5] | Not Available | Not Available | Not Available | - |

| Benzyl 3-hydroxyazetidine-1-carboxylate | C₁₁H₁₃NO₃ | 207.23[6] | Solid (Appearance)[7] | 356.687 (at 760 mmHg)[7] | Not Available | Experimental (Appearance, Boiling Point) |

| Benzyl 3-oxoazetidine-1-carboxylate | C₁₁H₁₁NO₃ | 205.21[8] | Not Available | Not Available | Not Available | - |

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for many Cbz-protected azetidines are scarce in the literature, the following are detailed, standard methodologies for determining the key physicochemical properties discussed in this guide.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate method for determining the melting point and purity of a crystalline solid.[7][9][10][11][12]

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is taken as the melting point.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small amount of the Cbz-protected azetidine (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

A temperature program is initiated, typically with a linear heating rate of 2-10 °C/min.

-

The heat flow to the sample is recorded as a function of temperature.

-

The melting point is determined by analyzing the resulting thermogram. The onset of the melting endotherm is generally reported as the melting point.

-

-

Data Analysis: The peak of the endotherm indicates the melting temperature, and the area under the peak corresponds to the enthalpy of fusion. A broad melting peak can indicate the presence of impurities.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[3][13][14][15][16]

-

Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents (n-octanol and water) at equilibrium.

-

Materials:

-

High-purity n-octanol and water.

-

The Cbz-protected azetidine of interest.

-

Volumetric flasks, separatory funnels, and a mechanical shaker.

-

An analytical instrument for quantification (e.g., HPLC-UV).

-

-

Procedure:

-

n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

-

A stock solution of the Cbz-protected azetidine is prepared in one of the phases (typically the one in which it is more soluble).

-

A known volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated n-octanol and water.

-

The funnel is shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

The mixture is allowed to stand to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

-

-

Calculation: LogP = log₁₀ ( [Concentration in octanol] / [Concentration in water] )

Determination of pKa by UV-Vis Spectrophotometry

For compounds containing a chromophore, UV-Vis spectrophotometry provides a convenient method for pKa determination.[2][17][18][19][20]

-

Principle: The method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

-

Instrumentation: A UV-Vis spectrophotometer and a pH meter.

-

Procedure:

-

A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

A stock solution of the Cbz-protected azetidine is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration. The amount of organic co-solvent should be kept low (typically <1%) to minimize its effect on the pKa.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH.

-

-

Data Analysis: The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. This corresponds to the inflection point of the sigmoidal curve of absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value accurately.

Visualization of Synthetic Workflow

Cbz-protected azetidines are primarily utilized as building blocks in organic synthesis, particularly in the construction of peptidomimetics and other complex bioactive molecules.[13][21][22][23] The following diagram illustrates a generalized workflow for the incorporation of a Cbz-protected azetidine-2-carboxylic acid into a peptide chain, a common application in drug discovery.

This workflow highlights the critical role of the Cbz protecting group in enabling the controlled, stepwise assembly of complex molecules. The protection step allows for the selective activation of the carboxylic acid group for peptide bond formation without interference from the azetidine nitrogen. The Cbz group is then removed in a later step to yield the final target molecule.

References

- 1. (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid | C12H13NO4 | CID 12088656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 4. Benzyl 3-aminoazetidine-1-carboxylate | C11H14N2O2 | CID 16244612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminoazetidine, 3-CBZ protected | C11H14N2O2 | CID 17750122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 7. tainstruments.com [tainstruments.com]

- 8. 105258-93-3 Cas No. | Azetidin-3-one, N-CBZ protected | Apollo [store.apolloscientific.co.uk]

- 9. skztester.com [skztester.com]

- 10. news-medical.net [news-medical.net]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. alraziuni.edu.ye [alraziuni.edu.ye]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. hi-tec.tripod.com [hi-tec.tripod.com]

- 19. pharmaguru.co [pharmaguru.co]

- 20. egyankosh.ac.in [egyankosh.ac.in]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

The Strategic Role of Azetidines in Advancing Polyamine Synthesis for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyamines and their analogs is a cornerstone of medicinal chemistry and biomedical research. These ubiquitous polycationic molecules are critically involved in a myriad of cellular processes, from cell growth and differentiation to the regulation of ion channels and nucleic acid stability.[1] Consequently, the development of novel synthetic routes to access structurally diverse polyamines is of paramount importance for the discovery of new therapeutic agents. Among the various synthetic strategies, the use of azetidine building blocks has emerged as a powerful and versatile approach, offering unique advantages in constructing complex polyamine architectures. This technical guide provides a comprehensive overview of the role of azetidines in polyamine synthesis, detailing key experimental protocols, quantitative data, and the underlying signaling pathways where these molecules exert their effects.

Introduction to Azetidines as Polyamine Precursors

Azetidines, four-membered nitrogen-containing heterocycles, are valuable synthons in organic chemistry due to their inherent ring strain, which facilitates regioselective ring-opening reactions.[2][3] This property makes them ideal precursors for the synthesis of 1,3-diamino propane units, a common motif in natural and synthetic polyamines. The ability to introduce substituents on the azetidine ring provides a straightforward method for generating a diverse library of polyamine analogs with tailored pharmacological profiles.

Synthetic Methodologies: Ring-Opening Polymerization of Azetidines

The primary strategy for constructing polyamine chains from azetidine monomers is through ring-opening polymerization (ROP). This can be achieved via either cationic or anionic pathways, each offering distinct advantages and control over the final polymer structure.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of unsubstituted or N-substituted azetidines is a common method to produce branched or hyperbranched poly(trimethylenimine)s (PTMI).[4] The polymerization is typically initiated by protonic acids or Lewis acids.

Experimental Protocol: Cationic Ring-Opening Polymerization of Azetidine

A representative protocol for the CROP of azetidine is as follows:

-

Initiation: In a flame-dried reaction vessel under an inert atmosphere, a solution of azetidine in a suitable solvent (e.g., methanol) is cooled to 0°C.

-

An initiator, such as perchloric acid, is added dropwise to the solution.

-

Propagation: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 70°C) for a defined period (e.g., 8 hours). The polymerization proceeds via nucleophilic attack of the nitrogen atom of a monomer on the protonated azetidinium ion of the growing polymer chain.

-

Termination and Work-up: The polymerization is terminated by the addition of a base. The resulting polymer is then purified, typically by precipitation in a non-solvent, followed by drying under vacuum.

The structure of the resulting polymer is often a hyperbranched poly(trimethylenimine) containing primary, secondary, and tertiary amine groups.[2]

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization of N-sulfonyl-activated azetidines provides a route to linear polyamines with good control over molecular weight and dispersity.[5][6] The electron-withdrawing sulfonyl group activates the azetidine ring towards nucleophilic attack and prevents branching by deactivating the nitrogen lone pair in the polymer backbone.

Experimental Protocol: Anionic Ring-Opening Polymerization of N-(methanesulfonyl)azetidine (MsAzet)

A typical procedure for the AROP of an N-sulfonylazetidine is as follows:

-

Initiator Preparation: An anionic initiator, such as potassium N-butyl-N-p-toluenesulfonamide (nBuN(K)Ts), is prepared in situ by reacting N-butyl-p-toluenesulfonamide with a strong base like potassium hexamethyldisilazide (KHMDS) in an anhydrous solvent (e.g., DMF).[7]

-

Polymerization: The N-(methanesulfonyl)azetidine monomer is added to the initiator solution. The reaction is then heated to an elevated temperature (e.g., >100°C) for a specified time.

-

Termination and Purification: The polymerization is quenched, and the polymer is isolated by precipitation in a suitable non-solvent, followed by filtration and drying.

Deprotection of N-Sulfonylated Polyamines

A crucial subsequent step is the removal of the sulfonyl protecting groups to yield the final polyamine. This is often achieved using reducing agents like sodium in liquid ammonia or lithium aluminum hydride.

Quantitative Data Summary

The following tables summarize key quantitative data from representative polyamine synthesis experiments using azetidine building blocks.

| Monomer | Initiator/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Azetidine | Perchloric Acid | Methanol | 70 | 8 | - | - | - | [2] |

| N-(methanesulfonyl)azetidine | nBuN(K)Ms | DMSO | >100 | - | - | - | - | [5][6] |

| N-(p-tolylsulfonyl)azetidine | nBuN(K)Ts | DMF | 180 | - | >95 | 5,000-20,000 | 1.1-1.2 | [7] |

| N-(ethanesulfonyl)azetidine | nBuN(K)Ts | DMF | 120-180 | - | >90 | - | - | [7] |

Table 1: Summary of Polymerization Conditions and Results.

| Polymer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Reference |

| Poly(trimethylenimine) | 2.5-3.0 (br, -CH2-N-), 1.5-1.7 (br, -CH2-CH2-CH2-) | 45-55 (-CH2-N-), 30-35 (-CH2-CH2-CH2-) | 3200-3400 (N-H), 2800-3000 (C-H) | [2] |

| Poly(N-tosyl-trimethylenimine) | 7.3-7.8 (d, Ar-H), 3.2-3.5 (t, -CH2-N-), 2.4 (s, Ar-CH3), 1.8-2.0 (m, -CH2-CH2-CH2-) | 143, 135, 129, 127 (Ar-C), 50-55 (-CH2-N-), 30-35 (-CH2-CH2-CH2-), 21 (Ar-CH3) | 1340, 1160 (S=O) | [7] |

Table 2: Spectroscopic Data for Representative Polyamines.

Signaling Pathways and Biological Context

Polyamines synthesized from azetidine precursors can be designed to interact with and modulate various biological pathways. Understanding these pathways is crucial for rational drug design.

Polyamine Metabolism and Cancer Signaling

Polyamine metabolism is frequently dysregulated in cancer, with elevated levels of polyamines being associated with increased cell proliferation and tumor growth. Several key oncogenic signaling pathways, such as MYC and mTOR, directly impact polyamine biosynthesis.[8]

References

- 1. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization – ScienceOpen [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Hydroxyazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent synthetic routes for 3-hydroxyazetidine and its N-protected derivatives, critical building blocks in medicinal chemistry and drug development. This document details key experimental protocols, presents comparative quantitative data, and illustrates the synthetic pathways for clarity and reproducibility.

Introduction

3-Hydroxyazetidine is a valuable saturated heterocyclic motif frequently incorporated into bioactive molecules to enhance properties such as metabolic stability, aqueous solubility, and target-binding affinity. Its rigid four-membered ring structure serves as a versatile scaffold for the synthesis of novel therapeutic agents, including antibiotics and kinase inhibitors. This guide focuses on the most common and practical synthetic strategies, primarily revolving around the cyclization of precursors derived from epichlorohydrin and various primary amines.

Core Synthetic Strategies

The synthesis of 3-hydroxyazetidine derivatives typically involves the reaction of a primary amine with epichlorohydrin to form a key aminochlorohydrin intermediate, which then undergoes intramolecular cyclization to form the azetidine ring. The choice of the amine's protecting group is crucial as it influences the reaction conditions, overall yield, and purification strategy. The most common N-protecting groups employed are benzyl (Bn), tert-butyl (t-Bu), diphenylmethyl (benzhydryl, Bh), and tert-butoxycarbonyl (Boc).

The Benzylamine Route

This pathway involves the reaction of benzylamine with epichlorohydrin, followed by cyclization and subsequent hydrogenolytic debenzylation.

Reaction Pathway:

A Technical Guide to 1-Cbz-3-Hydroxyazetidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cbz-3-Hydroxyazetidine, also known as benzyl 3-hydroxyazetidine-1-carboxylate, is a pivotal synthetic intermediate in medicinal chemistry. Its rigid four-membered azetidine core, coupled with the versatile carbobenzyloxy (Cbz) protecting group, makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into its critical role as a precursor in the synthesis of targeted therapeutics, with a particular focus on its application in the development of Janus kinase (JAK) inhibitors. Detailed experimental protocols and workflow visualizations are provided to aid researchers in its practical application.

Physicochemical Properties and Identification

This compound is a stable, crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value |

| IUPAC Name | benzyl 3-hydroxyazetidine-1-carboxylate[1] |

| Synonyms | This compound, N-Cbz-3-hydroxyazetidine |

| CAS Number | 128117-22-6[1][2] |

| Molecular Formula | C₁₁H₁₃NO₃[1][2] |

| Molecular Weight | 207.23 g/mol [1] |

| Appearance | White solid |

| Boiling Point | 356.7 °C at 760 mmHg (Predicted)[2] |

| Density | 1.317 g/cm³ (Predicted)[2] |

| Storage | 2-8°C[2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that typically begins with the formation of the azetidine ring, followed by the introduction of the Cbz protecting group.

Synthesis of 1-Benzylazetidin-3-ol (Intermediate)

A common route to the azetidine core involves the reaction of benzylamine with an epoxide, followed by cyclization.

Experimental Protocol:

To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) is slowly added at a temperature of 0–5 °C.[3] The reaction mixture is stirred at this temperature for 16 hours.[3] The resulting crude product is isolated by filtration, washed with water (60 mL), and dried under vacuum.[3] The dried intermediate is then dissolved in acetonitrile (485 mL), and sodium carbonate (42.0 g, 396 mmol) is added in portions.[3] The mixture is heated to 80–90 °C and stirred for 16 hours under reflux to facilitate cyclization, yielding 1-benzylazetidin-3-ol.[3]

Synthesis of this compound

The N-benzyl group can be replaced with a Cbz group through a debenzylation-protection sequence. While a direct one-step synthesis from 3-hydroxyazetidine is possible, a common industrial approach involves the debenzylation of 1-benzylazetidin-3-ol followed by protection. A related procedure involves the deprotection of a Boc-protected intermediate, which can be adapted for the Cbz group.

Conceptual Experimental Protocol for N-Cbz Protection:

To a solution of 3-hydroxyazetidine (or its hydrochloride salt with the addition of a base) in a suitable solvent such as dichloromethane or a biphasic system with water, benzyl chloroformate (Cbz-Cl) is added dropwise at 0 °C. A base, such as sodium bicarbonate or triethylamine, is used to neutralize the hydrochloric acid formed during the reaction. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of this compound is typically achieved by flash column chromatography on silica gel.

Experimental Protocol:

The crude product is dissolved in a minimal amount of dichloromethane and loaded onto a silica gel column. The column is eluted with a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are collected and combined. The solvent is removed under reduced pressure to afford this compound as a white solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show characteristic peaks for the azetidine ring protons, the benzylic protons of the Cbz group, and the aromatic protons.

-

¹³C NMR (CDCl₃, 75 MHz): The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring, the carbonyl carbon of the carbamate, and the aromatic carbons.[4]

-

Mass Spectrometry (ES-HRMS): High-resolution mass spectrometry can be used to confirm the exact mass of the molecule.[4]

Application in Drug Discovery: Synthesis of Baricitinib

This compound is a key intermediate in the synthesis of Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and JAK2.[3][5] The synthesis involves the modification of the hydroxyl group and subsequent deprotection of the Cbz group to allow for further functionalization.

The general synthetic workflow for utilizing a protected 3-hydroxyazetidine in the synthesis of a JAK inhibitor like Baricitinib is depicted below.

Role in Signaling Pathways: Inhibition of the JAK-STAT Pathway

Baricitinib, synthesized from this compound, is a potent inhibitor of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.

The mechanism of action of Baricitinib involves the competitive inhibition of JAK1 and JAK2, preventing the phosphorylation and activation of STATs (Signal Transducers and Activators of Transcription). This, in turn, blocks the transcription of pro-inflammatory genes.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined structure and versatile reactivity provide a reliable scaffold for the development of novel therapeutics. The detailed synthetic protocols and understanding of its application in the synthesis of targeted therapies, such as the JAK inhibitor Baricitinib, underscore its significance for researchers in drug discovery and development. The methodologies and pathways described in this guide offer a solid foundation for the synthesis, characterization, and strategic implementation of this valuable chemical entity.

References

- 1. Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability of the Azetidine Ring

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in medicinal chemistry.[1][2] Its significance stems from a unique balance of conformational rigidity, metabolic stability, and inherent ring strain, which can be harnessed for therapeutic advantage.[1][3] This guide provides a comprehensive overview of the azetidine ring's stability under various chemical conditions, offering critical insights for its strategic incorporation into drug discovery and development pipelines.

Core Stability of the Azetidine Ring

The physicochemical properties of the azetidine ring are largely governed by its strained four-membered architecture. With a ring strain of approximately 25.4 kcal/mol, it is more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, but significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[3] The azetidine ring is not planar and adopts a puckered conformation to alleviate some of this strain.[1]

While generally stable under physiological conditions, the azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain nucleophiles.[1] The nature of the substituents on both the nitrogen and carbon atoms of the ring plays a crucial role in its overall stability.[4]

Stability Under Acidic Conditions

The azetidine ring is generally susceptible to cleavage under strongly acidic conditions.[1] The reaction is typically initiated by the protonation of the azetidine nitrogen, forming a reactive azetidinium ion. This species is then vulnerable to nucleophilic attack, leading to ring-opening.[1][5] The rate of this acid-mediated decomposition is highly dependent on the pH of the environment.[5][6]

A notable decomposition pathway has been observed for certain N-substituted aryl azetidines, where a pendant amide group can act as an intramolecular nucleophile, attacking the protonated azetidine ring.[6][7] This can lead to the formation of more stable lactone or lactam structures.[6] The basicity of the azetidine nitrogen is a key determinant of its stability in acidic media; electron-withdrawing groups on the nitrogen can decrease its basicity and thus enhance stability.[5][6]

Table 1: pH-Dependent Stability of an N-Substituted Aryl Azetidine [6]

| pH | Half-life (T1/2) |

| 1.8 | 0.5 h |

| 2.7 | 1.2 h |

| 7.0 | Stable |

A proposed mechanism for the acid-mediated ring-opening of an azetidine carbamate involves protonation of the nitrogen, followed by C-N bond cleavage to form a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate group.[8]

This protocol outlines a general procedure for determining the aqueous half-life (T1/2) of an azetidine-containing compound at an acidic pH using NMR spectroscopy.[6]

Materials:

-

Azetidine-containing compound of interest

-

Deuterated buffer solution (e.g., D₂O with phosphate buffer) adjusted to the desired acidic pH (e.g., pH 1.8)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the azetidine compound in a suitable deuterated solvent.

-

Add a known concentration of the stock solution to an NMR tube containing the deuterated acidic buffer.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

Incubate the NMR tube at a controlled temperature (e.g., 37 °C).

-

Acquire subsequent ¹H NMR spectra at regular time intervals.

-

Monitor the disappearance of characteristic peaks of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Calculate the half-life by plotting the natural logarithm of the parent compound's concentration versus time.

Diagram 1: Acid-Catalyzed Ring Opening of Azetidine

Caption: Protonation of the azetidine nitrogen activates the ring for nucleophilic attack.

Stability Under Basic Conditions

While generally more stable to basic than acidic conditions, the azetidine ring can still undergo ring-opening, particularly with strong bases or when activated by certain substituents.[1] For instance, N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack.[1]

Recent studies have shown that azetidines can undergo intramolecular ring-opening by various heteroatom nucleophiles under mild, basic conditions (e.g., using Cs₂CO₃).[9] This provides a pathway to various larger ring systems.[9]

This protocol is adapted from a procedure for the intramolecular ring-opening of an N-tosylazetidine derivative.[9]

Materials:

-

Substituted N-tosylazetidine with a pendant nucleophile

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Reaction vial

-

Stirring apparatus and heating block

Procedure:

-

To a reaction vial, add the substituted N-tosylazetidine (1.0 eq) and cesium carbonate (3.0 eq).

-

Add anhydrous DMF to achieve the desired concentration (e.g., 0.1 M).

-

Seal the vial and stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the cyclized product by silica gel column chromatography.

Diagram 2: Base-Mediated Intramolecular Ring Opening

Caption: A mild base can facilitate intramolecular cyclization via azetidine ring opening.

Stability Under Reductive and Oxidative Conditions

The stability of the azetidine ring to reductive and oxidative conditions is highly dependent on the substituents present on the ring and the specific reagents used.

Reductive Conditions: The C-N bonds of the azetidine ring are generally stable to common reducing agents. For example, catalytic hydrogenation (e.g., H₂, Pd/C) is often used to remove N-benzyl protecting groups without cleaving the ring.[4] However, harsh reductive conditions may lead to ring-opening.

Oxidative Conditions: The azetidine ring itself is relatively stable to oxidation. However, substituents on the ring can be susceptible to oxidation. For example, an aryl group attached to the ring could be oxidized.[10] In some cases, oxidative cleavage of a substituent can be a useful synthetic strategy. For instance, a furan ring attached to an azetidine can be selectively cleaved under mild oxidative conditions.[11] Treatment of certain azetidines with hydrogen peroxide can lead to a Meisenheimer rearrangement, resulting in ring cleavage.[12]

This protocol is based on a method for the oxidative cleavage of a furan ring to a carboxylic acid.[11]

Materials:

-

Furan-substituted azetidine derivative

-

Ruthenium(III) chloride hydrate (RuCl₃·H₂O)

-

Sodium periodate (NaIO₄)

-

Solvent system (e.g., acetonitrile, ethyl acetate, and water)

-

Standard laboratory glassware

Procedure:

-

Dissolve the furan-substituted azetidine in a mixture of acetonitrile, ethyl acetate, and water.

-

Add RuCl₃·H₂O (catalytic amount) and NaIO₄ (in excess) to the solution.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid derivative by column chromatography or recrystallization.

Thermal Stability

The thermal stability of the azetidine ring can be influenced by its substituents. The thermal decomposition of 1,3,3-trinitroazetidine, for example, has been studied and found to follow first-order kinetics.[13]

This is a general protocol for assessing the thermal stability of an azetidine-containing compound.[13]

Materials:

-

Purified azetidine-containing compound

-

DSC pans

-

Differential Scanning Calorimeter

Procedure:

-

Accurately weigh a small amount of the purified compound (typically 1-5 mg) into a DSC pan.

-

Place the pan in a calibrated Differential Scanning Calorimeter.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Measure the heat flow to the sample as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature of decomposition. A lower onset temperature indicates lower thermal stability.

Diagram 3: Experimental Workflow for Thermal Stability Analysis

Caption: Workflow for determining the thermal stability of a compound using DSC.

Stability in the Presence of Common Reagents

The stability of the azetidine ring in the presence of various reagents is a critical consideration in multistep syntheses.

-

Protecting Groups: The choice of N-protecting group is crucial. Boc (tert-butoxycarbonyl) is labile to strong acids like TFA, while Cbz (carboxybenzyl) is more stable to acid but can be removed by hydrogenolysis.[4] Sulfonyl groups are generally stable but can activate the ring towards nucleophilic attack in some cases.[4]

-

Coupling Reagents: Standard amide coupling reagents can be used with azetidine-3-carboxylic acid, but elevated temperatures should be avoided to prevent decomposition.[4]

-

Lewis Acids: Lewis acids are common triggers for azetidine ring-opening, as they coordinate to the nitrogen and increase ring strain.[4] Reactions involving Lewis acids should be performed at low temperatures with careful monitoring.

Table 2: Stability of Common N-Protecting Groups for Azetidines [4]

| Protecting Group | Stability to Acid | Stability to Base | Removal Conditions | Notes |

| Boc | Labile | Generally stable | Strong acid (TFA, HCl) | Widely used, but acid lability requires careful planning. |

| Cbz | More stable | Generally stable | Hydrogenolysis (H₂, Pd/C) | Offers orthogonal deprotection in the presence of acid-labile groups. |

| Sulfonyl | Generally stable | Generally stable | Harsh reductive conditions | Can activate the ring towards nucleophilic attack. |

Conclusion

The azetidine ring is a valuable scaffold in drug discovery, offering a unique combination of properties.[2][14] A thorough understanding of its stability under various chemical conditions is essential for its successful application.[1][3] While the inherent ring strain makes it susceptible to cleavage under certain acidic, basic, and nucleophilic conditions, careful consideration of reaction parameters, substituents, and protecting group strategies can ensure its integrity throughout synthetic sequences and lead to the development of novel and effective therapeutics.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. lifechemicals.com [lifechemicals.com]

Methodological & Application

Application Notes and Protocols: N-Cbz Protection of 3-Hydroxyazetidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of pharmaceutical intermediates.[1][2] Its stability under a range of conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool for chemists.[1] 3-Hydroxyazetidine is a crucial building block in medicinal chemistry, and the protection of its secondary amine is a common step in the synthesis of more complex molecules. This document provides a detailed protocol for the N-Cbz protection of 3-hydroxyazetidine using benzyl chloroformate (Cbz-Cl) under basic conditions.

The reaction proceeds via the nucleophilic attack of the 3-hydroxyazetidine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.[1] Careful control of reaction conditions, particularly temperature and pH, is important to achieve a high yield and purity of the desired N-Cbz-3-hydroxyazetidine. The pH is typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and potential racemization if chiral centers are present.[3]

Overall Reaction

Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of secondary amines.[1][4]

3.1. Materials and Equipment

-

Reagents:

-

3-Hydroxyazetidine (or its hydrochloride salt)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

3.2. Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine (1.0 eq).

-

If starting from the hydrochloride salt, use a suitable base like sodium carbonate (2.0 eq) to liberate the free amine.

-

Dissolve the 3-hydroxyazetidine in a mixture of THF and water (e.g., a 2:1 ratio) or dichloromethane.[1]

-

Add sodium bicarbonate (2.0 eq) to the solution.[1]

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Benzyl Chloroformate:

-

Reaction:

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.[1]

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1][5]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

-

Purification:

-

The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz-3-hydroxyazetidine.[1]

-

Data Presentation: Summary of N-Cbz Protection Conditions

The following table summarizes various reaction conditions for the N-Cbz protection of amines as reported in the literature. This provides a reference for optimizing the protocol for 3-hydroxyazetidine.

| Substrate | Reagent | Base | Solvent System | Temperature | Time | Yield | Reference |

| General Amine | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 °C to RT | 20 h | 90% | [1] |

| 1,2,3,6-tetrahydropyridine | Cbz-Cl | 3N NaOH | Aqueous | 0 °C to RT | 3 h | 23% | [4] |

| 3-Azabicyclo[3.3.0]octane HCl | Cbz-Cl | 3N NaOH | Aqueous | 0 °C to RT | Overnight | 96% | [4] |

| Cyanamide | Cbz-Cl | NaOH | H₂O | 0 °C to RT | 3.5 h | - | [5][6] |

| General Amino Acids | Cbz-Cl | Na₂CO₃/NaHCO₃ | Aqueous | - | - | - | [3][7] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the N-Cbz protection of 3-hydroxyazetidine.

Caption: Workflow for the N-Cbz protection of 3-hydroxyazetidine.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

Hydrogenolysis for Cbz deprotection of 1-Cbz-3-Hydroxyazetidine

An Application Note on the Hydrogenolysis for Cbz Deprotection of 1-Cbz-3-Hydroxyazetidine

Introduction

The carboxybenzyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its removal via catalytic hydrogenolysis is a common and effective deprotection strategy.[1] 3-Hydroxyazetidine is a valuable, non-natural heterocyclic building block in drug discovery, incorporated into various pharmacologically active molecules.[2] This application note provides a detailed protocol for the Cbz deprotection of this compound to yield 3-hydroxyazetidine using palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme

The hydrogenolysis of this compound proceeds by the cleavage of the benzylic C-O bond in the carbamate, liberating the free amine, toluene, and carbon dioxide as byproducts.

Figure 1: Hydrogenolysis of this compound.

Applications and Significance

The efficient synthesis of 3-hydroxyazetidine is crucial for the development of novel therapeutics. This deprotection step is often the final stage in obtaining the core azetidine scaffold, which can then be used in subsequent synthetic steps.[2] The protocol's reliability is paramount for researchers in process development and medicinal chemistry, where consistent yield and purity are required.

Experimental Overview and Data

The deprotection is typically achieved using a heterogeneous catalyst, most commonly 10% Palladium on Carbon (Pd/C), under a hydrogen atmosphere.[3] Alternative hydrogen sources like ammonium formate can also be used in a process known as catalytic transfer hydrogenolysis.[3] The reaction conditions can be optimized for various scales, from laboratory research to industrial production.

The following table summarizes typical and alternative reaction conditions for this transformation.

| Parameter | Standard Protocol (Batch) | Flow Chemistry (H-Cube®) | Catalytic Transfer |

| Substrate | This compound | This compound | This compound |

| Catalyst | 5-10% Pd/C (wet) | 10% Pd/C CatCart® | 10% Pd/C |

| Catalyst Loading | 5-10 mol% | N/A (Packed Bed) | 10-20 mol% |

| Hydrogen Source | H₂ gas (balloon or Parr shaker) | In-situ generated H₂ | Ammonium Formate |

| Pressure | 1 atm (balloon) to 50 psi | 1-80 bar | 1 atm |

| Solvent | Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF) | EtOH:EtOAc (1:1) | Methanol (MeOH) |

| Temperature | Room Temperature (20-25°C) | 60-80°C | 25-60°C |

| Reaction Time | 4-24 hours | < 1 hour (residence time) | 1-6 hours |